Cas no 1600776-10-0 ((5,5-dimethyloxolan-2-yl)methanesulfonyl chloride)

1600776-10-0 structure
Nome do Produto:(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride
(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride Propriedades químicas e físicas
Nomes e Identificadores
-
- (5,5-dimethyloxolan-2-yl)methanesulfonyl chloride
- 2-Furanmethanesulfonyl chloride, tetrahydro-5,5-dimethyl-
-
- Inchi: 1S/C7H13ClO3S/c1-7(2)4-3-6(11-7)5-12(8,9)10/h6H,3-5H2,1-2H3
- Chave InChI: IPWDMXZXTKWWSZ-UHFFFAOYSA-N
- SMILES: O1C(C)(C)CCC1CS(Cl)(=O)=O
(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-139057-1.0g |
(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride |
1600776-10-0 | 95% | 1g |
$1142.0 | 2023-06-06 | |
Enamine | EN300-139057-0.5g |
(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride |
1600776-10-0 | 95% | 0.5g |
$891.0 | 2023-06-06 | |
Aaron | AR01AD4F-50mg |
(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride |
1600776-10-0 | 95% | 50mg |
$391.00 | 2025-02-09 | |
Enamine | EN300-139057-5000mg |
(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride |
1600776-10-0 | 95.0% | 5000mg |
$3313.0 | 2023-09-30 | |
A2B Chem LLC | AV62083-5g |
(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride |
1600776-10-0 | 95% | 5g |
$3523.00 | 2024-04-20 | |
1PlusChem | 1P01ACW3-50mg |
(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride |
1600776-10-0 | 95% | 50mg |
$331.00 | 2025-03-19 | |
1PlusChem | 1P01ACW3-500mg |
(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride |
1600776-10-0 | 95% | 500mg |
$1025.00 | 2025-03-19 | |
1PlusChem | 1P01ACW3-250mg |
(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride |
1600776-10-0 | 95% | 250mg |
$665.00 | 2025-03-19 | |
A2B Chem LLC | AV62083-250mg |
(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride |
1600776-10-0 | 95% | 250mg |
$632.00 | 2024-04-20 | |
Aaron | AR01AD4F-100mg |
(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride |
1600776-10-0 | 95% | 100mg |
$570.00 | 2025-02-09 |
(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride Literatura Relacionada
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
1600776-10-0 ((5,5-dimethyloxolan-2-yl)methanesulfonyl chloride) Produtos relacionados
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 81216-14-0(7-bromohept-1-yne)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
CN Fornecedor
A granel

Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
